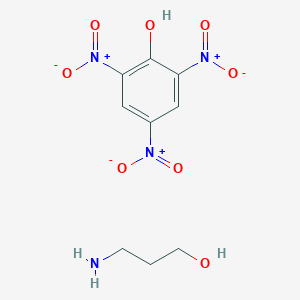
3-aminopropan-1-ol;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-aminopropan-1-ol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-aminopropan-1-ol and 2,4,6-trinitrophenol. 3-aminopropan-1-ol is an organic compound with the formula HOCH₂CH₂CH₂NH₂, known for being a colorless liquid and one of the simplest aminopropanols .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-aminopropan-1-ol can be synthesized through the reduction of 3-nitropropan-1-ol using hydrogen in the presence of a catalyst such as palladium on carbon . Another method involves the reaction of acrylonitrile with ammonia followed by hydrogenation .
2,4,6-trinitrophenol is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion .
Industrial Production Methods
Industrial production of 3-aminopropan-1-ol often involves the catalytic hydrogenation of 3-nitropropan-1-ol . For 2,4,6-trinitrophenol, large-scale production is carried out in nitration plants where phenol is treated with mixed acid (a combination of nitric and sulfuric acids) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-aminopropan-1-ol undergoes various chemical reactions including:
Oxidation: It can be oxidized to 3-aminopropanoic acid using oxidizing agents like potassium permanganate.
Substitution: It can react with acyl chlorides to form amides.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to 2,4,6-triaminophenol using reducing agents like tin and hydrochloric acid.
Nitration: It can further undergo nitration to form more highly nitrated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Reducing Agents: Hydrogen with palladium on carbon for reduction reactions.
Acyl Chlorides: For substitution reactions to form amides.
Major Products Formed
3-aminopropanoic acid: From the oxidation of 3-aminopropan-1-ol.
2,4,6-triaminophenol: From the reduction of 2,4,6-trinitrophenol.
Scientific Research Applications
3-aminopropan-1-ol is used in the synthesis of polyurethanes and poly(propyl ether imine) dendrimers . It serves as a key starting material in the total synthesis of various medicinal compounds . In biology, it is used as a molecular linker in the preparation of bioconjugates .
2,4,6-trinitrophenol has applications in the production of explosives, dyes, and antiseptics . It is also used in the analytical chemistry for the detection of metals and proteins .
Mechanism of Action
The mechanism of action for 3-aminopropan-1-ol involves its ability to act as a nucleophile due to the presence of both amino and hydroxyl groups . This allows it to participate in various substitution and addition reactions .
2,4,6-trinitrophenol exerts its effects through its strong oxidizing properties, which make it highly reactive and capable of undergoing explosive decomposition . It interacts with various molecular targets, including proteins and metals, through nitration reactions .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simple alcohol with a hydroxyl group but lacking the amino group present in 3-aminopropan-1-ol.
3-nitrophenol: Contains a single nitro group compared to the three nitro groups in 2,4,6-trinitrophenol, resulting in different reactivity and acidity.
Uniqueness
3-aminopropan-1-ol is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a wide range of chemical reactions . 2,4,6-trinitrophenol is unique for its high reactivity and explosive properties, making it valuable in both industrial and research applications .
Properties
CAS No. |
79886-22-9 |
|---|---|
Molecular Formula |
C9H12N4O8 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
3-aminopropan-1-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H9NO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;4-2-1-3-5/h1-2,10H;5H,1-4H2 |
InChI Key |
QAUXAOPDUUYBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


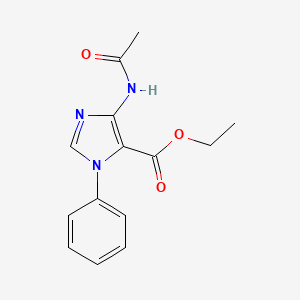
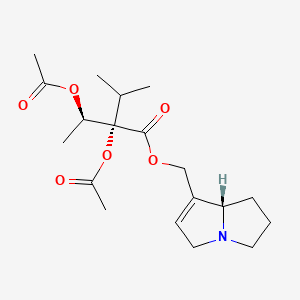
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
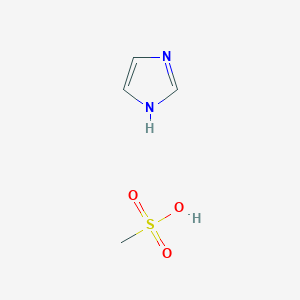
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
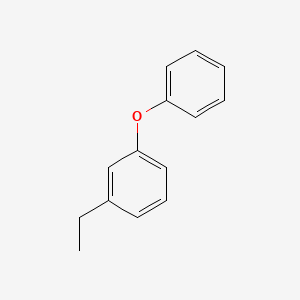
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
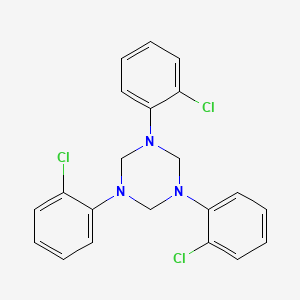
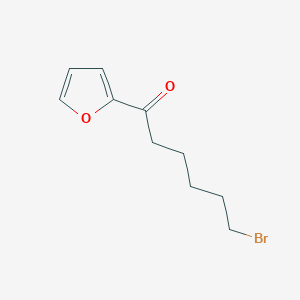
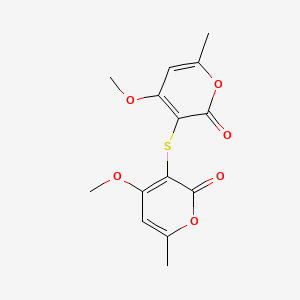
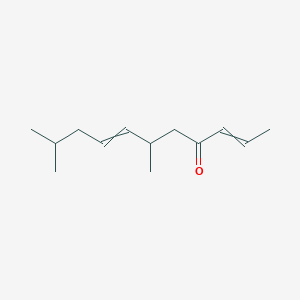
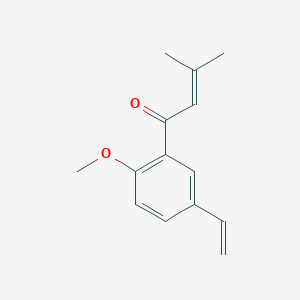
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
